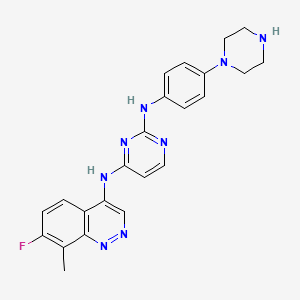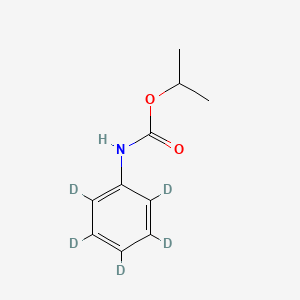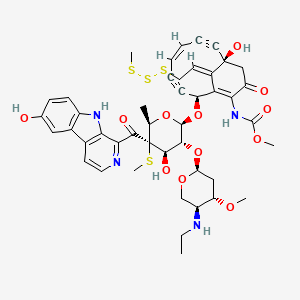
PROTAC BRD4 Degrader-14
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PROTAC BRD4 Degrader-14 is a proteolysis-targeting chimera designed to target and degrade the bromodomain-containing protein 4 (BRD4). This compound is part of a novel class of small molecules that harness the cell’s ubiquitin-proteasome system to selectively degrade target proteins, offering a promising approach for therapeutic intervention in various diseases, particularly cancer .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of PROTAC BRD4 Degrader-14 involves several key steps:
Ligand Synthesis: The synthesis begins with the preparation of ligands for both BRD4 and an E3 ubiquitin ligase.
Linker Attachment: The ligands are then connected via a linker, which is designed to maintain the appropriate spatial orientation for effective protein degradation.
Final Assembly: The final PROTAC molecule is assembled by linking the BRD4 ligand to the E3 ligase ligand through the linker.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes while ensuring consistency and purity. This typically includes:
Optimization of Reaction Conditions: Adjusting parameters such as temperature, solvent, and reaction time to maximize yield and minimize by-products.
Purification and Quality Control: Employing techniques like high-performance liquid chromatography (HPLC) and mass spectrometry to ensure the final product meets stringent quality standards.
Analyse Des Réactions Chimiques
Types of Reactions
PROTAC BRD4 Degrader-14 undergoes several types of chemical reactions:
Oxidation and Reduction: These reactions can modify the functional groups on the ligands, potentially affecting the compound’s stability and activity.
Common Reagents and Conditions
Oxidizing Agents: Reagents such as hydrogen peroxide or potassium permanganate are used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are commonly used for reduction reactions.
Substitution Reagents: Halogenating agents like thionyl chloride or nucleophiles such as amines are used for substitution reactions.
Major Products
The major products formed from these reactions include modified ligands with enhanced binding properties, which are then incorporated into the final PROTAC molecule .
Applications De Recherche Scientifique
PROTAC BRD4 Degrader-14 has a wide range of scientific research applications:
Mécanisme D'action
PROTAC BRD4 Degrader-14 exerts its effects by forming a ternary complex with BRD4 and an E3 ubiquitin ligase. This complex facilitates the ubiquitination of BRD4, marking it for degradation by the proteasome. The degradation of BRD4 disrupts its role in transcription regulation, leading to the inhibition of cancer cell growth and survival .
Comparaison Avec Des Composés Similaires
Similar Compounds
ARV-825: Another BRD4-targeting PROTAC that has shown efficacy in preclinical models of cancer.
dBET6: A potent BRD4 degrader with demonstrated activity in various cancer cell lines.
ZXH-3-26: A BRD4-targeting PROTAC used in research to study liquid-liquid phase separation.
Uniqueness
PROTAC BRD4 Degrader-14 is unique due to its high specificity and potency in degrading BRD4. It has been optimized for better pharmacokinetic properties and reduced off-target effects compared to other BRD4 degraders .
Propriétés
Formule moléculaire |
C57H61F2N9O11S2 |
|---|---|
Poids moléculaire |
1150.3 g/mol |
Nom IUPAC |
8-(3,5-difluoropyridin-2-yl)-N-[2-[3-hydroxy-5-[2-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]ethyl]phenoxy]ethyl]-15-methyl-4-(methylsulfonylmethyl)-14-oxo-8,12,15-triazatetracyclo[8.6.1.02,7.013,17]heptadeca-1(16),2(7),3,5,10,13(17)-hexaene-5-carboxamide |
InChI |
InChI=1S/C57H61F2N9O11S2/c1-31-50(80-30-64-31)34-9-7-32(8-10-34)22-63-54(73)46-20-39(70)26-68(46)56(75)51(57(2,3)4)65-47(71)28-78-13-11-33-15-38(69)19-40(16-33)79-14-12-60-53(72)41-21-45-42(17-35(41)29-81(6,76)77)43-27-66(5)55(74)49-48(43)36(23-61-49)25-67(45)52-44(59)18-37(58)24-62-52/h7-10,15-19,21,23-24,27,30,39,46,51,61,69-70H,11-14,20,22,25-26,28-29H2,1-6H3,(H,60,72)(H,63,73)(H,65,71)/t39-,46+,51-/m1/s1 |
Clé InChI |
JQHNOZDZLLPAJF-RVLLIKLQSA-N |
SMILES isomérique |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCC4=CC(=CC(=C4)OCCNC(=O)C5=CC6=C(C=C5CS(=O)(=O)C)C7=CN(C(=O)C8=C7C(=CN8)CN6C9=C(C=C(C=N9)F)F)C)O)O |
SMILES canonique |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCC4=CC(=CC(=C4)OCCNC(=O)C5=CC6=C(C=C5CS(=O)(=O)C)C7=CN(C(=O)C8=C7C(=CN8)CN6C9=C(C=C(C=N9)F)F)C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


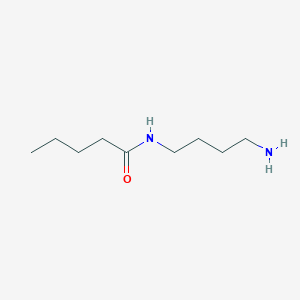
![5,8-Dimethoxy-[1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-amine](/img/structure/B12406990.png)
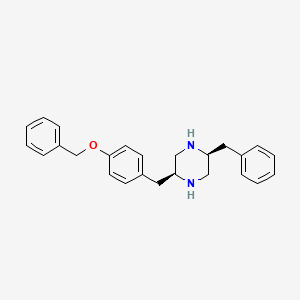
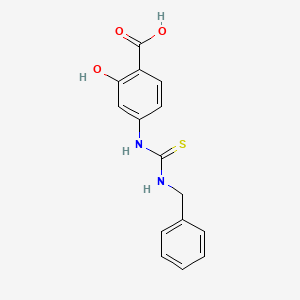
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-prop-2-enyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12407000.png)
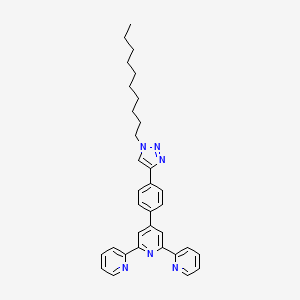
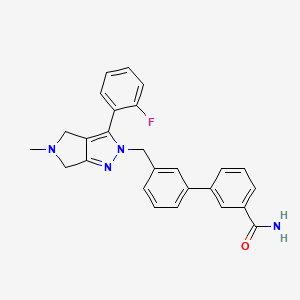
![[Gly9-OH]-Atosiban](/img/structure/B12407015.png)
